molecular formula C12H17NOS B2643987 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime CAS No. 306979-77-1

2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime

Cat. No.: B2643987
CAS No.: 306979-77-1
M. Wt: 223.33
InChI Key: WCWCTKSTPRSAHH-UKTHLTGXSA-N
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Description

“2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime” is a chemical compound with the CAS Number: 110452-12-5 . It has a molecular weight of 194.3 and a molecular formula of C11H14OS . The compound is typically in liquid form .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Compounds structurally related to 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime have been investigated for their potential as anti-Helicobacter pylori agents. For example, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen H. pylori, including strains resistant to metronidazole or clarithromycin, indicating a significant application in treating H. pylori infections (Carcanague et al., 2002).

Antileukotrienic Agents

Another study involved the synthesis of compounds like VUFB 20609 and VUFB 20584, which have potential as antileukotrienic drugs. These compounds were tested for their in-vitro cytotoxicity and antiplatelet activity, suggesting their application in treating diseases associated with leukotrienes, such as asthma or allergic rhinitis (Jampílek et al., 2004).

Reactivators of Organophosphate-inhibited Acetylcholinesterase

Research on sulfur derivatives of 2-oxopropanal oxime for reactivating acetylcholinesterase inhibited by organophosphates indicates potential applications in developing antidotes for organophosphate poisoning. Compounds with methylthio oxime structures have shown significant potency in vitro against VX-, sarin-, and paraoxon-inhibited acetylcholinesterase, which could be crucial in chemical defense and toxicology (Degorre et al., 1988).

Oxidative Desulfurization of Diesel Fuel

The oxidative desulfurization (ODS) process using catalysts for removing sulfur-containing compounds from diesel fuel shows the application of related sulfur-functionalized molecules in environmental and energy sectors. This research highlights the role of catalysts in improving the desulfurization rate and the importance of modifying catalyst properties to increase activity and lifetime (Chica et al., 2006).

Safety and Hazards

The safety information available indicates that “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime” is classified under GHS07 and carries a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWCTKSTPRSAHH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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